molecular formula C19H22N4O5S B2551729 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897621-11-3

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2551729
CAS No.: 897621-11-3
M. Wt: 418.47
InChI Key: VZWKOQUGOKJFQI-UHFFFAOYSA-N
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Description

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a phenylpiperazine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps One common method starts with the nitration of benzamide to introduce the nitro group This is followed by the sulfonylation of the intermediate product with a sulfonyl chloride derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenylpiperazine moiety.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide
  • 2-nitro-N-{2-[(4-ethylpiperazin-1-yl)sulfonyl]ethyl}benzamide
  • 2-nitro-N-{2-[(4-phenylpiperidin-1-yl)sulfonyl]ethyl}benzamide

Uniqueness

What sets 2-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the phenylpiperazine moiety, in particular, is crucial for its interaction with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(17-8-4-5-9-18(17)23(25)26)20-10-15-29(27,28)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWKOQUGOKJFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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